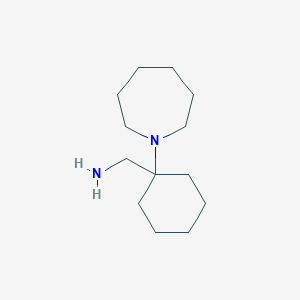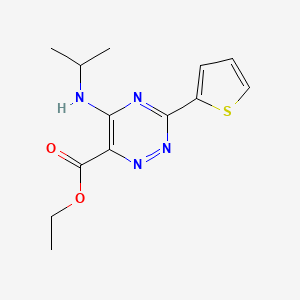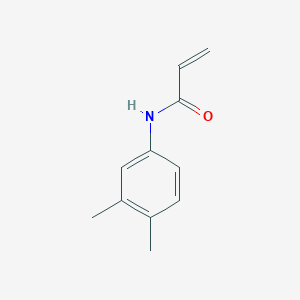
N-(3,4-dimethylphenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethylphenyl)prop-2-enamide, also known as DMPP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DMPP is a synthetic compound that belongs to the class of acrylamides and has a molecular formula of C12H15NO.
Aplicaciones Científicas De Investigación
Antiviral Research
N-(3,4-dimethylphenyl)prop-2-enamide has been investigated for its antiviral potential. Notably, it plays a role in the synthesis of rilpivirine, an FDA-approved non-nucleoside reverse transcriptase inhibitor (NNRTI) used to treat individuals infected with human immunodeficiency virus 1 (HIV-1) . Rilpivirine exhibits high potency and a high genetic barrier to resistance mutations. Researchers have optimized synthetic routes to improve yield and reduce reaction time, making it a practical choice for HIV treatment .
Flavor and Fragrance Chemistry
Due to its aromatic nature, N-(3,4-dimethylphenyl)prop-2-enamide may find applications in the flavor and fragrance industry. Chemists investigate its potential as a building block for creating novel odorants or flavor enhancers. By modifying its substituents, they can tailor the resulting compounds to specific sensory profiles.
Zhang, T., Yang, J., Zhou, Z., Fu, Z., Cherukupalli, S., Kang, D., Zhan, P., & Liu, X. (2021). The development of an effective synthetic route of rilpivirine. BMC Chemistry, 15(1), 1-10. Read more Ibid.
Propiedades
IUPAC Name |
N-(3,4-dimethylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-4-11(13)12-10-6-5-8(2)9(3)7-10/h4-7H,1H2,2-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPQAMJJXLOHMDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


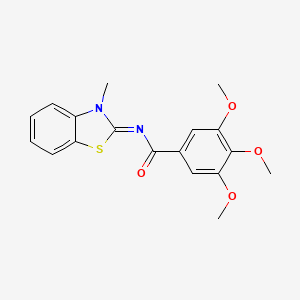

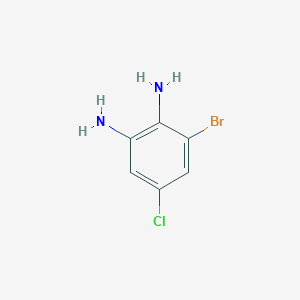
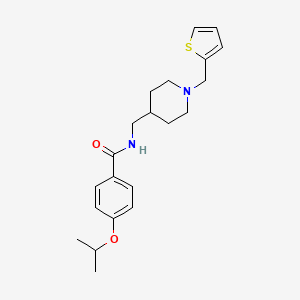
![Ethyl 3-{[(3,4-difluorophenyl)amino]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2497343.png)
![5-((2,4-Dichlorophenyl)(morpholino)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2497344.png)
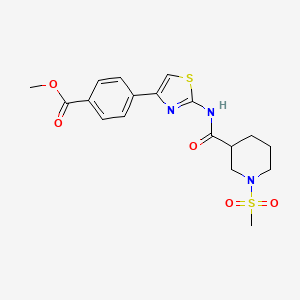
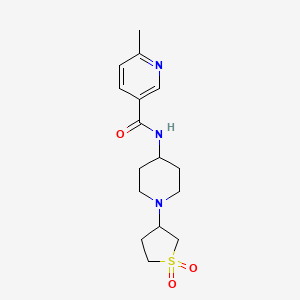
![1-[(4-methylphenyl)methyl]-N-{3-[4-(2-methylphenyl)piperazine-1-carbonyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B2497350.png)
![4-{[3-(4-isobutoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2497351.png)
![2-[[4-(3-amino-3-oxopropyl)-5-cyclopropyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)propanamide](/img/structure/B2497352.png)
